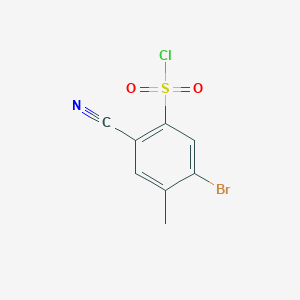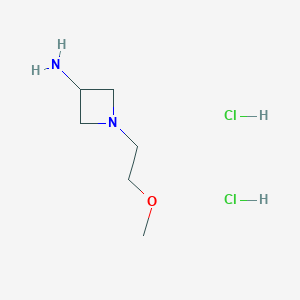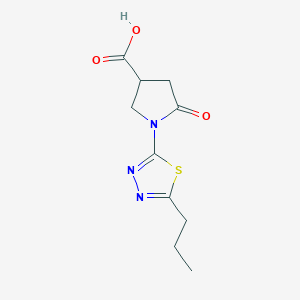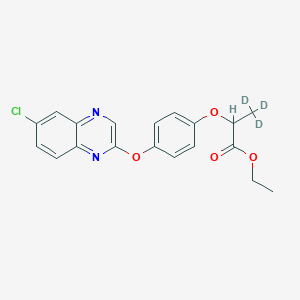
5-Bromo-2-cyano-4-methylbenzenesulfonyl chloride
Vue d'ensemble
Description
5-Bromo-2-cyano-4-methylbenzenesulfonyl chloride (5-Br-2-CN-4-MBSC) is a reagent used in a variety of synthetic organic chemistry experiments. It is a highly useful reagent due to its ability to react with a wide range of organic molecules and its relatively low toxicity. 5-Br-2-CN-4-MBSC is a valuable tool for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Applications De Recherche Scientifique
5-Br-2-CN-4-MBSC is widely used in the laboratory for a variety of synthetic organic chemistry experiments. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions. 5-Br-2-CN-4-MBSC has been used in the synthesis of compounds that have been evaluated as potential antifungal agents and anti-inflammatory agents.
Mécanisme D'action
5-Br-2-CN-4-MBSC is a nucleophilic reagent that is capable of undergoing a variety of reactions with organic molecules. It can react with alkenes and aromatic rings to form new carbon-carbon bonds. It can also react with amines to form amides, and with alcohols to form ethers. 5-Br-2-CN-4-MBSC can also be used in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2-CN-4-MBSC have not been extensively studied. It is known that 5-Br-2-CN-4-MBSC is not acutely toxic and does not have any known mutagenic or carcinogenic effects. However, prolonged exposure to high concentrations of 5-Br-2-CN-4-MBSC may cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 5-Br-2-CN-4-MBSC in synthetic organic chemistry experiments is its ability to react with a wide range of organic molecules. It is also relatively inexpensive and easy to obtain. The major limitation of 5-Br-2-CN-4-MBSC is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
Given the wide range of potential applications of 5-Br-2-CN-4-MBSC, there are numerous potential future directions for research. These include the development of new synthetic methods that utilize 5-Br-2-CN-4-MBSC, the synthesis of new compounds with potential therapeutic applications, and further studies on the biochemical and physiological effects of 5-Br-2-CN-4-MBSC. In addition, further research on the environmental fate and toxicity of 5-Br-2-CN-4-MBSC is needed.
Propriétés
IUPAC Name |
5-bromo-2-cyano-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(3-7(5)9)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBATHWPBPEECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)






![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)